(1S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine
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Overview
Description
(1S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzopyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethanamine Group: The ethanamine group can be introduced via reductive amination or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Cyclization Reactions: Using optimized conditions to ensure high yield and purity.
Efficient Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
(1S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in the body.
Pathways Involved: It may modulate biochemical pathways related to inflammation, oxidative stress, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine: A stereoisomer with similar structural features but different biological activities.
1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-ol: A related compound with an alcohol group instead of an amine group.
Uniqueness
(1S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of the ethanamine group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1S)-1-(3,4-dihydro-2H-chromen-3-yl)ethanamine |
InChI |
InChI=1S/C11H15NO/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-5,8,10H,6-7,12H2,1H3/t8-,10?/m0/s1 |
InChI Key |
NCVZKLQVXVBWEA-PEHGTWAWSA-N |
Isomeric SMILES |
C[C@@H](C1CC2=CC=CC=C2OC1)N |
Canonical SMILES |
CC(C1CC2=CC=CC=C2OC1)N |
Origin of Product |
United States |
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